calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
CAS No.: 60034-45-9
Cat. No.: VC17173266
Molecular Formula: C6H6CaNNaO6
Molecular Weight: 251.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60034-45-9 |
|---|---|
| Molecular Formula | C6H6CaNNaO6 |
| Molecular Weight | 251.18 g/mol |
| IUPAC Name | calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate |
| Standard InChI | InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3 |
| Standard InChI Key | ATEKMIYHWFLUPG-UHFFFAOYSA-K |
| Canonical SMILES | C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate, denotes a heteroleptic complex where calcium and sodium ions coordinate with a polyaminocarboxylate ligand. The molecular formula C₆H₆CaNNaO₆ corresponds to an average mass of 251.18 g/mol, as verified by spectroscopic and crystallographic analyses . The compound’s structure features a central nitrogen atom bonded to two carboxylatomethyl groups and an acetate moiety, with calcium and sodium ions balancing the charges (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆CaNNaO₆ | |
| Average Mass | 251.18 g/mol | |
| CAS Registry Number | 60034-45-9 | |
| Hygroscopicity | High | |
| Stereocenters | 1 defined stereocenter |
Stereochemical and Coordination Properties
The compound exhibits one defined stereocenter, influencing its metal-binding selectivity . In aqueous solutions, the carboxylate groups deprotonate, enabling the formation of octahedral coordination complexes with divalent and trivalent metal ions. X-ray diffraction studies of analogous compounds, such as CaNa2EDTA, reveal six donor atoms (four oxygen atoms from carboxylates and two nitrogen atoms from the amine) participating in metal coordination .
Synthesis and Stability
Synthetic Pathways
The synthesis involves reacting nitrilotriacetic acid (NTA) with calcium and sodium hydroxides under alkaline conditions (pH 10–12). A typical procedure includes:
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Dissolving NTA in deionized water.
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Gradual addition of Ca(OH)₂ and NaOH while maintaining temperature at 50–60°C.
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Crystallization via solvent evaporation.
Yield optimization requires precise control of stoichiometry, as excess sodium ions can displace calcium, leading to byproducts like disodium EDTA .
Physicochemical Properties
Solubility and Reactivity
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is highly soluble in water (>500 g/L at 25°C) but insoluble in organic solvents like ethanol or chloroform. Its solubility profile enables applications in aqueous systems, such as buffer solutions and detoxification formulations .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1600 cm⁻¹ (C=O stretch) and 1400 cm⁻¹ (COO⁻ symmetric stretch).
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Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 175 ppm (carboxylate carbons) and δ 55 ppm (methylene carbons adjacent to nitrogen) .
Mechanism of Action and Pharmacodynamics
Metal Chelation Dynamics
The compound binds Pb²⁺, Cd²⁺, and Hg²⁺ with log stability constants (log K) ranging from 10.2 to 18.5, outperforming NTA but underperforming EDTA . Its selectivity for calcium ensures minimal depletion of endogenous Ca²⁺ during chelation therapy, a critical safety feature .
Table 2: Stability Constants for Metal Complexes
| Metal Ion | log K (Compound) | log K (EDTA) |
|---|---|---|
| Pb²⁺ | 18.5 | 18.0 |
| Ca²⁺ | 10.2 | 10.7 |
| Fe³⁺ | 16.8 | 25.1 |
Pharmacokinetics
In vivo studies of analogous agents show:
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Absorption: Poor gastrointestinal absorption (<5%), necessitating intravenous administration.
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Excretion: Renal clearance dominates, with >95% excreted unchanged within 24 hours .
Applications Across Industries
Pharmaceutical Uses
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Heavy Metal Detoxification: Used off-label for lead poisoning, leveraging its high Pb²⁺ affinity .
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Drug Stabilization: Enhances solubility of metal-dependent antibiotics (e.g., tetracyclines) .
Environmental Remediation
Deployed in soil washing to extract Cd²⁺ and Zn²⁺ contaminants, achieving >80% metal removal efficiency in pilot studies .
Industrial Processes
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Textile Manufacturing: Prevents metal-catalyzed degradation of dyes.
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Food Preservation: Inhibits lipid oxidation in oils via Fe³⁺ sequestration.
Research Advancements and Challenges
Kinetic Studies
Recent work utilizes stopped-flow spectrophotometry to measure binding kinetics, revealing a second-order rate constant (k) of 2.3 × 10⁴ M⁻¹s⁻¹ for Pb²⁺.
Toxicity and Limitations
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Nephrotoxicity: High doses (>75 mg/kg) cause renal tubular necrosis in animal models .
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Environmental Persistence: Slow biodegradation raises concerns about long-term ecological impact .
Comparative Analysis with EDTA Derivatives
| Feature | Calcium Sodium Compound | CaNa2EDTA |
|---|---|---|
| Molecular Weight | 251.18 g/mol | 374.27 g/mol |
| Pb²⁺ Binding log K | 18.5 | 18.0 |
| Nephrotoxicity Risk | Moderate | High |
| Cost (USD/kg) | $120 | $95 |
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